A Technical Guide to the Spectroscopic Characterization of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide
A Technical Guide to the Spectroscopic Characterization of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectra for this specific molecule, this guide synthesizes data from structurally related analogs and first-principle spectroscopic theory to present a representative and predictive analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for identifying and characterizing this compound and its derivatives.
Introduction and Molecular Structure Overview
1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide belongs to the pyridinone class of heterocyclic compounds, which are recognized as important scaffolds in drug discovery due to their diverse biological activities.[1] The molecule's structure is a composite of three key functional regions, each contributing distinct and identifiable spectroscopic signatures:
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The 1,6-Dihydro-6-oxo-pyridine Ring: A pyridinone system, which is an aromatic ring containing a lactam functionality. Its electronic properties significantly influence the chemical environment of its constituent atoms.
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The 4'-Pyridyl Ring: The second pyridine ring is attached at the 3-position of the pyridinone core, forming a 3,4'-bipyridine linkage. The relative orientation of these two rings can be a key structural feature.
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The 5-Carboxamide Group: A primary amide (-CONH₂) substituted at the 5-position of the pyridinone ring. This group is crucial for intermolecular interactions, such as hydrogen bonding, and provides highly characteristic spectroscopic signals.
The structural integrity and purity of this compound are paramount for its application. The following sections detail the optimized protocols and expected results for its comprehensive spectroscopic analysis.
Caption: Labeled structure of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Experimental Protocol: NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, hydrogen-bond-donating compounds and for its ability to resolve N-H protons without rapid exchange.
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Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[2]
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¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
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¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program with a spectral width of approximately 220 ppm. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 | ~12.0 | br s | - | 1H | Pyridinone N-H |
| H-2' / H-6' | ~8.70 | d | J ≈ 6.0 | 2H | 4'-Pyridyl C-H |
| H-2 | ~8.55 | s | - | 1H | Pyridinone C-H |
| H-4 | ~8.20 | s | - | 1H | Pyridinone C-H |
| H-3' / H-5' | ~7.80 | d | J ≈ 6.0 | 2H | 4'-Pyridyl C-H |
| Amide-Hₐ | ~7.60 | br s | - | 1H | -CONH₂ |
| Amide-Hₑ | ~7.40 | br s | - | 1H | -CONH₂ |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment |
| ~168.0 | Amide C=O |
| ~162.0 | Pyridinone C=O (C-6) |
| ~149.5 | C-2' / C-6' |
| ~145.0 | C-4' |
| ~142.0 | C-2 |
| ~138.0 | C-4 |
| ~135.0 | C-3 |
| ~122.0 | C-3' / C-5' |
| ~118.0 | C-5 |
Interpretation and Mechanistic Insights
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Proton NMR:
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The pyridinone N-H proton is expected to be significantly downfield (~12.0 ppm) due to deshielding from the adjacent carbonyl group and participation in hydrogen bonding. Its broadness is characteristic of exchangeable protons.
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The protons on the 4'-pyridyl ring (H-2'/H-6' and H-3'/H-5') are expected to appear as two distinct doublets, characteristic of a 4-substituted pyridine system.[3] Their downfield shift relative to pyridine itself is due to the electron-withdrawing effect of the pyridinone ring.
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The protons on the pyridinone ring (H-2 and H-4) are predicted to be singlets due to the substitution pattern, lacking adjacent protons for coupling. They are in an electron-deficient environment, hence their downfield chemical shifts.
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The two amide protons (-CONH₂) are expected to appear as two separate broad singlets due to hindered rotation around the C-N bond, making them diastereotopic.
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Carbon NMR:
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The two carbonyl carbons (amide and pyridinone) are the most downfield signals, a direct consequence of the electronegativity of the attached oxygen atoms.
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The aromatic region will contain signals for all sp² hybridized carbons of both rings. The carbons directly attached to nitrogen atoms (C-2, C-6, C-2', C-6') are typically found further downfield.
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Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying key functional groups based on their vibrational frequencies. For the title compound, it will clearly confirm the presence of the amide and lactam functionalities.
Experimental Protocol: IR Acquisition
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Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or by using an Attenuated Total Reflectance (ATR) accessory.
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Data Collection: Scan the sample over the range of 4000-400 cm⁻¹.
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Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.
Caption: Standard workflow for acquiring an IR spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) |
| 3200 - 3100 | Medium, Broad | N-H Stretch | Pyridinone (Lactam) |
| 1690 - 1670 | Strong | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |
| 1660 - 1640 | Strong | C=O Stretch | Pyridinone (Lactam) |
| 1620 - 1580 | Medium | N-H Bend (Amide II) & C=C/C=N Stretch | Amide & Aromatic Rings |
| ~1400 | Medium | C-N Stretch | Amide & Pyridyl |
Interpretation and Causality
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N-H Stretching Region (3500-3100 cm⁻¹): The primary amide is expected to show two distinct N-H stretching bands (asymmetric and symmetric).[4] The pyridinone N-H stretch will likely be a broader band due to strong intermolecular hydrogen bonding in the solid state.
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Carbonyl Region (1700-1630 cm⁻¹): This is the most diagnostic region. Two strong C=O absorption bands are predicted. The amide carbonyl (Amide I band) typically appears at a higher frequency than the pyridinone carbonyl.[5][6] The exact positions can be influenced by conjugation and hydrogen bonding.
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Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of absorptions corresponding to various bending and stretching modes of the entire molecule, providing a unique fingerprint for identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Experimental Protocol: ESI-MS Acquisition
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Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a suitable solvent system, such as methanol or acetonitrile/water (50:50), often with a small amount of formic acid (0.1%) to promote protonation.
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Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
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Data Collection: Acquire the spectrum in positive ion mode. The expected molecular ion will be the protonated species, [M+H]⁺.
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Tandem MS (MS/MS): To probe fragmentation, isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.
Predicted Mass Spectrometry Data
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Molecular Formula: C₁₁H₉N₃O₂
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Exact Mass: 215.0695
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Predicted [M+H]⁺ (High-Resolution MS): 216.0767
Predicted Fragmentation Pathway
The protonated molecule ([M+H]⁺ at m/z 216) is expected to undergo fragmentation through several key pathways:
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Loss of Ammonia (NH₃): Cleavage of the amide group can lead to the loss of ammonia (17 Da), resulting in a fragment at m/z 199.
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Loss of the Carboxamide Radical (•CONH₂): While less common in ESI, fragmentation could involve the loss of the entire carboxamide radical (44 Da), giving a fragment at m/z 172.
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Cleavage of the Bipyridine Bond: The bond between the two pyridine rings can cleave, leading to fragments corresponding to the individual ring systems.
Caption: A potential fragmentation pathway for the title compound in ESI-MS/MS.
Conclusion
The comprehensive spectroscopic analysis of 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the connectivity of the bipyridine system. IR spectroscopy provides unequivocal evidence for the critical amide and lactam carbonyl groups, which are central to the molecule's chemical properties. Finally, high-resolution mass spectrometry confirms the elemental composition, while tandem MS elucidates structural features through predictable fragmentation patterns. The representative data and protocols outlined in this guide provide a robust framework for researchers to confidently identify, characterize, and validate the synthesis of this important molecular scaffold.
References
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Available at: [Link]
-
Structure of 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide. (1990). PubMed. Available at: [Link]
-
High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. (1992). ResearchGate. Available at: [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2014). ResearchGate. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Available at: [Link]
-
data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. (2023). ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Human Metabolome Database. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Available at: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis and bonding analysis of pentagonal bipyramidal rhenium carboxamide oxo complexes. (2023). Dalton Transactions. Available at: [Link]
-
1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. (2009). Dalton Transactions. Available at: [Link]
- 6-oxo-pipecolic acid quantitation by mass spectrometry. (2025). Google Patents.
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Available at: [Link]
-
Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2014). ResearchGate. Available at: [Link]
-
2,2-Bipyridine - 1H NMR - Spectrum. SpectraBase. Available at: [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (1966). Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2022). Research Results in Pharmacology. Available at: [Link]
-
6-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)hexyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate. (2020). MDPI. Available at: [Link]
-
Dihydro-α-Pyrone Antibiotics from a Soil-Derived Fungus Talaromyces sp. G23. (2024). Journal of Natural Products. Available at: [Link]
-
Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). (2017). ResearchGate. Available at: [Link]
-
IR Absorption Table. University of Colorado Boulder. Available at: [Link]
-
Supporting Information for manuscript RSC Adv., 2019, 9, 21415. Royal Society of Chemistry. Available at: [Link]
-
First Metal Complexes of 6,6'-Dihydroxy-2,2'-bipyridine: From Molecular Wires to Applications in Carbonylation Catalysis. University of Zurich. Available at: [Link]
